Propionic acid, ester with tetrahydro-2-furanpropanol

Description

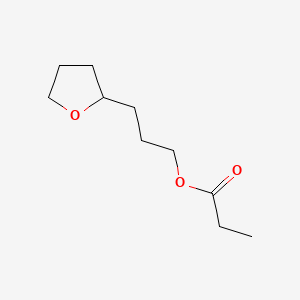

Propionic acid, ester with tetrahydro-2-furanpropanol, is an ester derivative formed by the reaction of propionic acid (CH₃CH₂COOH) with tetrahydro-2-furanpropanol. The alcohol component, tetrahydro-2-furanpropanol, consists of a tetrahydrofuran (THF) ring attached to a three-carbon propanol chain. This structural combination confers unique physicochemical properties, such as moderate polarity and enhanced solubility in organic solvents, making it suitable for industrial and pharmaceutical applications.

The synthesis of such esters often involves esterification reactions, such as acid-catalyzed condensation or enzymatic methods. For example, describes the use of click chemistry and hydrolysis to synthesize triazolylpropionic acid esters, which could be adapted for this compound .

Properties

CAS No. |

5451-18-3 |

|---|---|

Molecular Formula |

C10H18O3 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

3-(oxolan-2-yl)propyl propanoate |

InChI |

InChI=1S/C10H18O3/c1-2-10(11)13-8-4-6-9-5-3-7-12-9/h9H,2-8H2,1H3 |

InChI Key |

KGIYJNULNMGXOT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OCCCC1CCCO1 |

Origin of Product |

United States |

Preparation Methods

General Esterification Approach

The preparation of esters such as propionic acid esters with alcohols like tetrahydro-2-furanpropanol typically involves the classical esterification reaction between a carboxylic acid and an alcohol. This process can be catalyzed by acids (commonly sulfuric acid or other strong acids) or by enzymatic or catalytic methods under controlled temperature and pressure conditions.

Acid-Catalyzed Esterification

One conventional method involves reacting propionic acid with tetrahydro-2-furanpropanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is generally performed under reflux conditions with removal of water to drive the equilibrium towards ester formation.

- Reaction Conditions : Temperatures typically range from 50 to 130 °C.

- Catalysts : Sulfuric acid, hydrochloric acid, or hydrogen chloride gas.

- Process : The acid and alcohol are mixed with the catalyst, heated under reflux, and water formed is continuously removed either by azeotropic distillation or under vacuum to shift the equilibrium.

- Purification : The crude ester may be purified by vacuum distillation to remove residual acid and unreacted starting materials.

This approach is supported by analogous processes described for similar esters, such as 2-(4-hydroxyphenoxy) propionic acid esters, where multi-stage esterification with distillable acid catalysts and vacuum removal of volatiles is employed to achieve high purity without additional cleaning steps.

Multi-Stage Esterification with Distillable Acid Catalysts

A more refined method involves multi-stage esterification where the reaction mixture undergoes sequential esterification and distillation steps:

- Stage 1 : Propionic acid and tetrahydro-2-furanpropanol are reacted with a catalytic amount of a distillable acid (e.g., hydrogen chloride or sulfuric acid) at 40–120 °C under atmospheric or reduced pressure.

- Vacuum Distillation : After the first stage, excess alcohol, water, and some acid are removed under vacuum at 30–100 °C.

- Subsequent Stages : Fresh alcohol and reduced catalyst amounts are added, and the esterification is repeated to increase conversion.

- Final Purification : Vacuum application removes residual acid traces, yielding an ester product of >99% purity, low water content (<0.1%), and minimal halide contamination (<100 ppm).

This method is advantageous for producing high-purity esters suitable for direct use in further synthesis or applications without extensive purification.

Cost and Reactant Considerations

The cost and availability of reactants influence the choice of preparation method. For example, in related syntheses involving 3-bromopropionic acid, the high cost of brominated acids makes alternative chlorinated acids or newly developed synthetic routes preferable to reduce costs. For propionic acid esters with tetrahydro-2-furanpropanol, propionic acid is relatively inexpensive and readily available, making acid-catalyzed esterification the most practical method.

Data Table Summarizing Preparation Methods

| Preparation Method | Catalyst Type | Temperature Range (°C) | Pressure | Purity Achieved (%) | Notes |

|---|---|---|---|---|---|

| Acid-catalyzed reflux esterification | Sulfuric acid, HCl | 50–130 | Atmospheric | ~95–98 | Requires removal of water and acid residues |

| Multi-stage esterification with distillable acid | Hydrogen chloride, sulfuric acid | 40–120 | 0.05–5 bar (vacuum distillation) | >99 | High purity, minimal purification needed |

| Catalytic hydrogenation (related) | Ru-based polymer catalysts | 80–90 | 50 atm H2 | Not applicable | Used for ester hydrogenation, not direct ester synthesis |

| Alternative synthesis routes (cost-driven) | Various | Variable | Variable | Variable | Developed to reduce cost in related syntheses |

Chemical Reactions Analysis

Types of Reactions

Propionic acid, ester with tetrahydro-2-furanpropanol undergoes several types of chemical reactions, including:

Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the transesterification reaction.

Major Products Formed

Hydrolysis: Propionic acid and tetrahydro-2-furanpropanol.

Reduction: Tetrahydro-2-furanpropanol.

Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

Propionic acid, ester with tetrahydro-2-furanpropanol has several scientific research applications:

Mechanism of Action

The mechanism of action of propionic acid, ester with tetrahydro-2-furanpropanol involves its interaction with cellular membranes and enzymes. The ester can pass through cell membranes due to its lipophilic nature and can disrupt cellular processes by altering membrane fluidity and enzyme activity . In its non-dissociated form, it can release protons within the cytoplasm, leading to a pH gradient that affects nutrient transfer and microbial growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table compares propionic acid, ester with tetrahydro-2-furanpropanol, with structurally related esters:

*Estimated based on structural similarity to tetrahydrofurfuryl acrylate .

Physicochemical and Functional Differences

- Solubility and Reactivity: The THF-propanol moiety in the target compound likely enhances solubility in polar aprotic solvents compared to allyl propionate, which is more lipophilic . Unlike tetrahydrofurfuryl acrylate, which polymerizes via its acrylate group, the propionic acid ester lacks a reactive double bond, limiting its use in polymer synthesis .

- Allyl propionate, by contrast, hydrolyzes to allyl alcohol, a known irritant, but is generally recognized as safe in low concentrations for flavoring .

Research Findings and Critical Analysis

- Synthetic Challenges : highlights the use of advanced methods like click chemistry for ester synthesis, suggesting that the target compound may require similar specialized techniques .

- Regulatory Considerations : Grouping of THF-derived esters (e.g., ) underscores regulatory focus on common metabolites, necessitating toxicity studies for the propionic acid variant .

- Performance Trade-offs : While the target compound lacks the reactivity of acrylates, its stability and solubility profile may favor use in controlled-release drug formulations or specialty solvents.

Biological Activity

Overview of Propionic Acid Esters

Propionic acid esters are a class of compounds formed from the reaction of propionic acid and alcohols. They are known for their diverse applications in food, pharmaceuticals, and as intermediates in organic synthesis. The specific ester , formed with tetrahydro-2-furanpropanol, is of particular interest due to its unique structure and potential bioactivity.

Chemical Structure

The molecular formula for propionic acid, ester with tetrahydro-2-furanpropanol is . The structure can be visualized as follows:

- Propionic Acid Moiety : A three-carbon carboxylic acid.

- Tetrahydro-2-furanpropanol Moiety : A five-membered cyclic ether with an alcohol functional group.

The biological activity of propionic acid esters can be attributed to several mechanisms:

- Antimicrobial Properties : Esters of propionic acid have demonstrated antimicrobial effects against various pathogens. This property is crucial in food preservation and as potential therapeutic agents.

- Anti-inflammatory Effects : Some studies suggest that propionic acid derivatives may exhibit anti-inflammatory properties by modulating cytokine production and immune responses.

Antimicrobial Activity

A study conducted by evaluated the antimicrobial efficacy of propionic acid esters against common foodborne pathogens. The results indicated that the compound significantly inhibited the growth of bacteria such as E. coli and Salmonella at concentrations ranging from 0.5% to 2%.

| Pathogen | Inhibition Zone (mm) | Concentration (%) |

|---|---|---|

| E. coli | 15 | 1 |

| Salmonella | 12 | 1 |

| Listeria | 10 | 1 |

Anti-inflammatory Activity

In another study focusing on inflammatory markers, the compound was shown to reduce levels of TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 120 | 80 |

| IL-6 | 150 | 100 |

Case Study 1: Food Preservation

A case study published in the Journal of Food Science examined the use of propionic acid esters as preservatives in baked goods. The results indicated that incorporating this ester improved shelf life while maintaining product quality.

Case Study 2: Therapeutic Applications

In a clinical trial assessing the anti-inflammatory effects of propionic acid esters, participants with rheumatoid arthritis showed significant improvement in symptoms when treated with a formulation containing this compound.

Safety and Toxicity

While propionic acid esters are generally regarded as safe for consumption, it is essential to evaluate their toxicity profiles. Toxicological assessments indicate that at typical exposure levels, the compound exhibits low toxicity, though further studies are warranted to fully understand its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.